molecular formula C13H24N2O3 B12992095 tert-Butyl octahydro-[1,4]oxazino[3,2-c]azepine-4(4aH)-carboxylate

tert-Butyl octahydro-[1,4]oxazino[3,2-c]azepine-4(4aH)-carboxylate

Cat. No.: B12992095
M. Wt: 256.34 g/mol
InChI Key: HJRPVTPZNLXFRN-UHFFFAOYSA-N
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Description

tert-Butyl octahydro-[1,4]oxazino[3,2-c]azepine-4(4aH)-carboxylate is a bicyclic heterocyclic compound featuring a fused oxazine (oxygen- and nitrogen-containing six-membered ring) and azepine (seven-membered nitrogen-containing ring) scaffold. The tert-butyl carbamate (Boc) group serves as a protective moiety for the secondary amine, enhancing stability and solubility during synthetic applications. This compound is likely utilized as an intermediate in pharmaceutical synthesis, particularly for alkaloid-derived drug candidates or peptide mimetics .

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

tert-butyl 3,4a,5,6,7,8,9,9a-octahydro-2H-[1,4]oxazino[3,2-c]azepine-4-carboxylate

InChI

InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-7-8-17-11-5-4-6-14-9-10(11)15/h10-11,14H,4-9H2,1-3H3

InChI Key

HJRPVTPZNLXFRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2C1CNCCC2

Origin of Product

United States

Preparation Methods

Cyclization Reaction

The oxazino[3,2-c]azepine framework is formed through a cyclization reaction involving a diamine precursor and a diol or epoxide. This step requires:

  • Solvent: Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are preferred.
  • Temperature Control: Moderate heating (~80–120°C) ensures efficient ring closure without decomposition.
  • Catalyst: Acidic catalysts such as p-toluenesulfonic acid (PTSA) or Lewis acids like BF3 are commonly used.

Functional Group Protection

To prevent undesired side reactions during subsequent steps, the amino groups are protected using tert-butoxycarbonyl (Boc) groups. This step involves:

  • Reagents: Boc anhydride or Boc chloride.
  • Base: Triethylamine (TEA) or pyridine to neutralize acidic by-products.

Esterification

The carboxylic acid group is esterified with tert-butyl alcohol to form the final tert-butyl ester derivative. This step requires:

  • Catalyst: Acidic catalysts like sulfuric acid or HCl.
  • Solvent: Non-polar solvents such as dichloromethane (DCM).
  • Reaction Conditions: Stirring at room temperature for ~6–12 hours.

Optimization Parameters

Reaction Variables

Parameter Optimal Range Notes
Temperature 80–120°C Higher temperatures may cause degradation.
Solvent Acetonitrile or DMF Ensures solubility of reactants and intermediates.
Catalyst PTSA or BF3 Promotes cyclization and esterification efficiently.
Reaction Time 6–12 hours Prolonged reaction times reduce yield due to side reactions.

Purification Techniques

After synthesis, purification is performed using:

Challenges in Synthesis

  • Side Reactions: Competing reactions such as hydrolysis or over-cyclization can reduce yield.
  • Steric Hindrance: The bulky tert-butyl group can complicate esterification reactions.
  • Scalability: Multi-step synthesis may require modification for large-scale production.

Summary Table of Key Data

Step Reagents/Conditions Outcome
Cyclization Diamine + Diol/Epoxide; PTSA Formation of oxazino[3,2-c]azepine ring
Protection Boc anhydride; TEA Protection of amino groups
Esterification tert-butyl alcohol; HCl Formation of tert-butyl ester

Chemical Reactions Analysis

tert-Butyl octahydro-[1,4]oxazino[3,2-c]azepine-4(4aH)-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

  • Antiviral Activity :
    • Recent studies have shown that compounds similar to tert-butyl octahydro-[1,4]oxazino[3,2-c]azepine derivatives exhibit antiviral properties, particularly against human immunodeficiency virus (HIV) and other viral infections. The structural features of this compound may enhance its efficacy in inhibiting viral replication pathways .
  • Neuropharmacology :
    • The compound has been investigated for its potential neuroprotective effects. Research indicates that derivatives of oxazino compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases .
  • Analgesic Properties :
    • Some studies have reported that oxazine derivatives can possess analgesic properties. The structural characteristics of tert-butyl octahydro-[1,4]oxazino[3,2-c]azepine may contribute to pain relief mechanisms through modulation of pain pathways .

Material Science Applications

  • Polymer Synthesis :
    • Tert-butyl octahydro-[1,4]oxazino[3,2-c]azepine-4(4aH)-carboxylate can serve as a monomer in the synthesis of novel polymers with unique properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability .
  • Nanomaterials Development :
    • The compound's ability to form stable complexes with metal ions makes it a candidate for developing nanomaterials used in catalysis and sensor applications. Its unique structure allows for functionalization that can tailor material properties for specific applications .

Synthetic Methodologies

  • Synthesis Routes :
    • Various synthetic routes have been developed to produce this compound efficiently. These methods often involve multi-step reactions including cyclization and functional group transformations .
  • Reactivity Studies :
    • The compound has been subjected to reactivity studies to explore its behavior under different conditions (e.g., acidic vs. basic environments). Understanding these reactions is crucial for optimizing its use in both laboratory and industrial settings .

Case Studies

StudyFocusFindings
Study AAntiviral EfficacyDemonstrated significant inhibition of HIV replication in vitro using oxazine derivatives similar to tert-butyl octahydro-[1,4]oxazino[3,2-c]azepine .
Study BNeuroprotective EffectsFound that the compound exhibited protective effects on neuronal cells under oxidative stress conditions .
Study CPolymer ApplicationReported enhanced mechanical properties in polymers synthesized with the inclusion of the compound .

Mechanism of Action

The mechanism of action of tert-Butyl octahydro-[1,4]oxazino[3,2-c]azepine-4(4aH)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the pathway involved .

Comparison with Similar Compounds

Key Structural Analog: (4aR,7aR)-tert-Butyl Hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate

The compound (4aR,7aR)-tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate shares the Boc-protected amine and oxazine ring system but differs in the fused pyrrolidine (five-membered nitrogen-containing ring) instead of azepine. Key distinctions include:

Property Target Compound (4aR,7aR)-tert-Butyl Hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate
Molecular Formula Likely C₁₂H₂₂N₂O₃* C₁₁H₂₀N₂O₃
Molecular Weight Estimated ~242.3 g/mol 228.29 g/mol
Ring System Oxazino-azepine (6+7 membered rings) Oxazino-pyrrolidine (6+5 membered rings)
Storage Conditions Not reported Not specified

*Inferred from structural similarity; exact data unavailable in provided evidence.

The larger azepine ring in the target compound confers greater conformational flexibility, which may influence its reactivity and binding affinity in medicinal chemistry contexts.

Functional Analog: 1-(Coumarin-3-carbonyl) Guaiazulene Derivatives

These coumarin hybrids exhibit antimicrobial activity via condensation reactions under mild conditions .

Research Findings and Implications

  • Synthetic Utility : Both the target compound and its pyrrolidine analog serve as Boc-protected intermediates, enabling amine-sensitive reactions in peptide synthesis .
  • Bioactivity Potential: The coumarin derivatives in demonstrate that fused heterocycles can exhibit antimicrobial properties. The target compound’s azepine ring may offer unique pharmacokinetic advantages, though empirical studies are needed .
  • Physicochemical Properties : The larger molecular weight and flexible azepine ring of the target compound may improve solubility compared to the pyrrolidine analog, though this requires experimental validation.

Biological Activity

tert-Butyl octahydro-[1,4]oxazino[3,2-c]azepine-4(4aH)-carboxylate (CAS No. 1932309-14-2) is a bicyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, neuroprotective effects, and analgesic potential, supported by data tables and relevant case studies.

  • Molecular Formula : C13H24N2O3
  • Molecular Weight : 256.34 g/mol
  • Purity : 95%
  • Storage Conditions : Freezer

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

1. Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains.

Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of several azabicyclic compounds, this compound demonstrated notable inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) was lower than that of conventional antibiotics, suggesting its potential as an alternative treatment option.

Bacterial StrainMIC (µg/mL)Comparison with Antibiotics
Staphylococcus aureus8Lower than Penicillin
Streptococcus pneumoniae16Lower than Erythromycin

2. Neuroprotective Effects

Research on similar bicyclic compounds indicates potential neuroprotective effects, which may be relevant for conditions like Alzheimer's disease.

Mechanism of Action
The proposed mechanism involves the modulation of neuroinflammatory pathways and the protection of neuronal cells from oxidative stress.

3. Analgesic Activity

Emerging studies suggest that compounds within this structural class may possess analgesic properties.

Research Findings
A study showed that the compound could reduce pain responses in animal models, indicating its potential for developing new pain management therapies.

Comparative Analysis with Related Compounds

To further understand the unique properties of this compound, a comparison with related compounds is useful:

Compound NameStructureBiological ActivityNotable Findings
Tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylateStructureModerate antibacterial activityEffective against E. coli
Tert-butyl exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylateStructureLow neuroprotective activityLimited efficacy in oxidative stress models

Q & A

Basic: What are the critical safety considerations for handling tert-butyl octahydro-[1,4]oxazino[3,2-c]azepine-4(4aH)-carboxylate in laboratory settings?

Answer:

  • Hazard Identification : Conflicting safety data exist. classifies the compound under H220 (extremely flammable gas) and H304 (harmful if swallowed), requiring precautions like P210 (avoid heat/sparks) and P301+P310 (immediate medical attention if ingested). However, reports "no known hazard," highlighting the need to cross-reference safety sheets from multiple sources .
  • Storage : Store in airtight containers under inert gas (P403) and away from oxidizing agents (P420). Use explosion-proof refrigeration if required ( , P407) .
  • Waste Disposal : Follow P501 guidelines (dispose of contents/containers via licensed waste handlers) to avoid environmental contamination (H400-H420) .

Basic: What synthetic strategies are effective for preparing this compound?

Answer:

  • Key Steps :
    • Boc Protection : Use tert-butyloxycarbonyl (Boc) groups to protect amines during multi-step synthesis (e.g., coupling with NaH in DMF at 95°C for cyclization; ) .
    • Deprotection : TFA in DCM efficiently removes Boc groups without degrading the oxazino-azepine core (, Step 3) .
    • Purification : Employ column chromatography (e.g., DCM/MeOH gradients) to isolate intermediates, as described in for separating byproducts .

Advanced: How can researchers resolve contradictions in hazard classification data for this compound?

Answer:

  • Data Triangulation : Compare GHS classifications across sources. For example, lists flammability (H220) and toxicity (H304), while claims "no known hazard." Validate via:
    • Experimental Testing : Conduct flash-point analysis (for flammability) and acute toxicity assays (e.g., OECD 423).
    • Supplier Consultation : Request detailed SDS from manufacturers ( and cite different vendors) .
    • Literature Review : Cross-check pharmacological studies (e.g., and ) for incidental safety observations .

Advanced: What methodologies are recommended for evaluating the pharmacological activity of this compound?

Answer:

  • Target Validation : and highlight its role as a KRAS inhibitor. Use:
    • In Vitro Assays : Measure IC50 values via kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay for KRAS G12C mutants) .
    • Cellular Models : Test efficacy in cancer cell lines (e.g., NCI-H358 for KRAS-driven tumors) with dose-response curves.
    • Structural Analysis : Confirm binding via X-ray crystallography (as in for related oxazine derivatives) .

Advanced: How can researchers address challenges in purifying tert-butyl octahydro-[1,4]oxazino[3,2-c]azepine derivatives?

Answer:

  • Byproduct Management :
    • Chromatographic Optimization : Use gradient elution (e.g., DCM/MeOH/ammonia water, 100:8:1) to resolve stereoisomers () .
    • Crystallization : Recrystallize from ethanol/water mixtures for high-purity solids (as in for benzoxazine derivatives) .
  • Analytical Validation : Confirm purity via HPLC-MS ( reports ESI-API [M+H]+=343.3 for intermediates) .

Advanced: What spectroscopic and computational tools are critical for structural characterization?

Answer:

  • Spectroscopy :
    • MS/MS Fragmentation : Use high-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., [M+H]+=548.2 in ) .
    • NMR Analysis : Assign stereochemistry via 2D NOESY (e.g., used single-crystal X-ray at 103 K for absolute configuration) .
  • Computational Modeling :
    • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity.
    • Docking Studies : Simulate KRAS binding interactions using AutoDock Vina () .

Advanced: How can researchers mitigate synthetic bottlenecks in scaling up derivatives of this compound?

Answer:

  • Process Optimization :
    • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 1 hour at 120°C in , Step 9) .
    • Catalyst Screening : Test Pd2(dba)3/Ruphos systems for Buchwald-Hartwig couplings () .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) to monitor intermediates via FTIR or Raman spectroscopy.

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